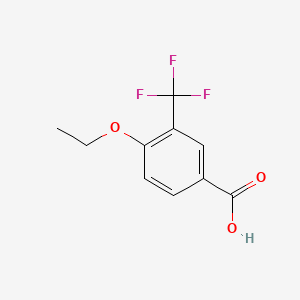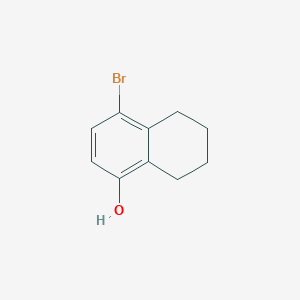
Cyclopropanesulfonamide,1-(1-methylethenyl)-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanesulfonamide,1-(1-methylethenyl)-(9ci) is a chemical compound known for its unique structure and potential applications in various fields of research. This compound features a cyclopropane ring substituted with a prop-1-en-2-yl group and a sulfonamide functional group, making it an interesting subject for chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropanesulfonamide,1-(1-methylethenyl)-(9ci) typically involves the reaction of cyclopropane derivatives with sulfonamide precursors under specific conditions. One common method includes the use of cyclopropane-1-sulfonyl chloride and prop-1-en-2-ylamine in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Cyclopropanesulfonamide,1-(1-methylethenyl)-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions conducted under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Cyclopropanesulfonamide,1-(1-methylethenyl)-(9ci) involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclopropane ring may interact with enzymes or receptors, modulating their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(Prop-2-en-1-yl)cyclopropane-1-sulfonamide: Shares a similar structure but with a different position of the double bond.
Cyclopropane-1-sulfonamide: Lacks the prop-1-en-2-yl group, making it less complex.
1-(Prop-1-en-2-yl)cyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of a sulfonamide group.
Uniqueness: Cyclopropanesulfonamide,1-(1-methylethenyl)-(9ci) stands out due to its unique combination of a cyclopropane ring, a prop-1-en-2-yl group, and a sulfonamide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C6H11NO2S |
|---|---|
Peso molecular |
161.22 g/mol |
Nombre IUPAC |
1-prop-1-en-2-ylcyclopropane-1-sulfonamide |
InChI |
InChI=1S/C6H11NO2S/c1-5(2)6(3-4-6)10(7,8)9/h1,3-4H2,2H3,(H2,7,8,9) |
Clave InChI |
VOXFULDHERFQPA-UHFFFAOYSA-N |
SMILES |
CC(=C)C1(CC1)S(=O)(=O)N |
SMILES canónico |
CC(=C)C1(CC1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B1648345.png)








![4-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-2,6-difluorobenzenemethanol](/img/structure/B1648376.png)
